N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide
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Overview
Description
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.
Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetyl group.
Amidation: The final step involves the reaction of the acetylated tetrahydroquinoline with N-[2-(diethylamino)ethyl]ethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the tetrahydroquinoline ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the tetrahydroquinoline ring.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-[2-(diethylamino)ethyl]ethanediamide
- N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-8-yl)-N-[2-(diethylamino)ethyl]ethanediamide
- N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-5-yl)-N-[2-(diethylamino)ethyl]ethanediamide
Uniqueness
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(diethylamino)ethyl]ethanediamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-4-22(5-2)12-10-20-18(25)19(26)21-16-9-8-15-7-6-11-23(14(3)24)17(15)13-16/h8-9,13H,4-7,10-12H2,1-3H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHDDFEBFGDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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